3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile
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Overview
Description
The compound “3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile” is also known as “Ketamine Related Compound A” or "Ketamine Precursor A" . It is a reference standard used in specified quality tests and assays as specified in the USP compendia .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a 2-chlorobenzyl group bound to a N-O heterocycle called isoxazolidinone . The empirical formula of the compound is C13H16ClNO .Physical and Chemical Properties Analysis
The compound is a white solid . The empirical formula is C13H16ClNO and the molecular weight is 237.73 .Scientific Research Applications
Analytical Techniques
- Radical Identification : A study demonstrates the application of combined liquid chromatography, electron paramagnetic resonance spectrometry, and electrospray ionization mass spectrometry for identifying spin-trapped radical adducts, including chlorophenyl radicals (Iwahashi, Parker, Mason, & Tomer, 1992).
Chemical Synthesis and Reactions
- Synthesis of Heterocyclic Compounds : Research shows the reactions of certain dimethyl and chlorophenyl derivatives leading to the formation of various pyrimidines, acetoacetamides, and urethanes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
- Synthesis of Chlorophyll Derivatives : A study on chlorophyll derivatives shows the synthesis process involving a chlorophenyl group, revealing insights into the optical properties and protonation of these compounds (Yamamoto & Tamiaki, 2015).
Catalysis and Organometallic Chemistry
- Oxidation Catalysis : Methyltrioxorhenium(VII) and dimethyldioxomolybdenum(VI), used in catalytic processes, have been shown to interact with pyridines, impacting olefin epoxidation activities (Kühn, Santos, Gonçalves, Romão, & Lopes, 2001).
Molecular and Structural Chemistry
- Structure and Antimicrobial Activity of Compounds : The synthesis, structural characterization, and antimicrobial activity of a novel bicyclic thiohydantoin compound, incorporating chlorophenyl groups, were explored (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).
Organic Electronics and Materials
- Electro-Optic Materials : The synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives for use in nonlinear optical/electro-optic materials is reported, which involves the use of pyrrole and chlorophenyl groups (Facchetti, Abbotto, Beverina, Boom, Dutta, Evmenenko, Pagani, & Marks, 2003).
Safety and Hazards
The safety data sheet for related compounds suggests avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing . It is recommended to store the compound under an inert atmosphere, in a dry and well-ventilated place, and to protect it from moisture .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, compounds with a similar structure have been found to interact with the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor gamma .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
For instance, compounds with a similar structure have been found to influence the metabolism of glutathione, a crucial antioxidant in cells .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure, play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Related indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile at different dosages in animal models are not well studied .
Properties
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-11-9-14(16(20)7-8-18)12(2)19(11)10-13-5-3-4-6-15(13)17/h3-6,9H,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASXNLRYSLJZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2Cl)C)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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